molecular formula C9H9N3O B7780431 N-(2-Cyanoethyl)-4-pyridinecarboxamide

N-(2-Cyanoethyl)-4-pyridinecarboxamide

Cat. No.: B7780431
M. Wt: 175.19 g/mol
InChI Key: WVLYPLNCVSVOQL-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-4-pyridinecarboxamide: is an organic compound that features a pyridine ring substituted with a carboxamide group and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxamide with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where the nucleophilic nitrogen of the carboxamide group attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyanoethyl group attached to the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the pyridine ring.

    Reduction: Conversion to N-(2-aminoethyl)-4-pyridinecarboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-Cyanoethyl)-4-pyridinecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .

Medicine: The compound’s structure can be modified to create analogs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-Cyanoethyl)-4-pyridinecarboxamide
  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine

Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring. Compared to other similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research .

Properties

IUPAC Name

N-(2-cyanoethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-1-5-12-9(13)8-2-6-11-7-3-8/h2-3,6-7H,1,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLYPLNCVSVOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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